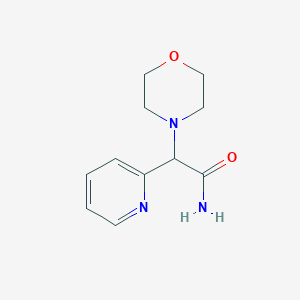

2-Morpholin-4-yl-2-pyridin-2-ylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-2-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-11(15)10(9-3-1-2-4-13-9)14-5-7-16-8-6-14/h1-4,10H,5-8H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOSOWFAVCWRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Significance of Pyridyl Acetamide Scaffolds in Chemical Biology

The pyridyl acetamide (B32628) scaffold is a recurring motif in the design of biologically active compounds. This structural framework is recognized for its capacity to interact with a wide array of biological targets, a versatility that stems from the distinct chemical properties of its pyridine (B92270) and acetamide components.

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. researchgate.net Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological macromolecules like enzymes and receptors. researchgate.net The aromatic nature of the pyridine ring also allows for π-π stacking interactions, further stabilizing its association with target proteins. The incorporation of a pyridine moiety into a molecule can significantly influence its pharmacokinetic properties, including solubility, metabolic stability, and bioavailability. researchgate.net

The acetamide group, on the other hand, provides a flexible linker with both hydrogen bond donor and acceptor capabilities. This dual functionality allows for the formation of robust interactions with biological targets. Acetamide derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The combination of a pyridine ring and an acetamide linker in pyridinyl acetamide derivatives has led to the development of potent and selective inhibitors for various enzymes and receptors. nih.gov

The Morpholine Heterocycle: a Key Pharmacophore in Bioactive Chemical Structures

The morpholine (B109124) ring is widely regarded as a "privileged" pharmacophore in medicinal chemistry. nih.gov This designation is attributed to its frequent appearance in approved drugs and bioactive molecules, and its ability to confer favorable physicochemical and metabolic properties. researchgate.net The morpholine heterocycle is a six-membered ring containing both a nitrogen and an oxygen atom.

The presence of the oxygen atom in the morpholine ring can increase the polarity and aqueous solubility of a molecule, which is often a desirable trait for drug candidates. acs.orgnih.gov Furthermore, the nitrogen atom of the morpholine ring is weakly basic, which can aid in forming salt forms of a compound, thereby improving its handling and formulation properties. acs.orgnih.gov From a metabolic standpoint, the morpholine ring is generally stable and less susceptible to enzymatic degradation compared to other cyclic amines. nih.gov

In the context of drug design, the morpholine moiety has been successfully incorporated into a multitude of compounds to enhance their biological activity, selectivity, and pharmacokinetic profiles. nih.gov It is particularly prevalent in the development of drugs targeting the central nervous system (CNS), where its ability to improve brain permeability is a significant advantage. acs.orgnih.govnih.gov

Integration of Pyridyl and Morpholine Moieties: a Research Perspective

The strategic combination of pyridyl and morpholine (B109124) moieties within a single molecular entity, as seen in 2-Morpholin-4-yl-2-pyridin-2-ylacetamide, represents a rational approach in medicinal chemistry. bohrium.com This integration seeks to leverage the synergistic effects of these two powerful pharmacophores to create a compound with enhanced biological activity and a more favorable drug-like profile.

This integrated design strategy has been successfully employed in the development of various therapeutic agents. For instance, derivatives containing both pyridine (B92270) and morpholine have been investigated as kinase inhibitors for the treatment of cancer. vulcanchem.com The combination of these two rings has also been explored in the design of compounds targeting G-protein coupled receptors and ion channels.

Scope and Objectives of Academic Inquiry for 2 Morpholin 4 Yl 2 Pyridin 2 Ylacetamide

Historical and Current Synthetic Routes to 2-Pyridylacetamides

The 2-pyridylacetamide scaffold is a key structural motif in a variety of biologically active compounds. Historically, the synthesis of 2-pyridylacetamides often commenced from 2-pyridylacetic acid or its esters, which could be amidated using standard peptide coupling reagents or by conversion to an acid chloride followed by reaction with an amine.

A more versatile and widely employed precursor for the synthesis of α-substituted 2-pyridylacetamides is 2-pyridylacetonitrile (B1294559). The methylene (B1212753) group in 2-pyridylacetonitrile is activated by the adjacent electron-withdrawing pyridine ring and nitrile group, making it amenable to a variety of chemical transformations. This reactivity has been harnessed for the synthesis of numerous functionally substituted pyridines. masterorganicchemistry.com For instance, 2-pyridylacetonitrile can undergo condensation reactions with various electrophiles to introduce substituents at the α-position.

Current synthetic strategies for 2-pyridylacetamide derivatives often involve multicomponent reactions, which allow for the rapid assembly of molecular complexity in a single step. mdpi.com Furthermore, modern cross-coupling reactions have enabled the direct C-H functionalization of pyridine derivatives, offering more efficient and atom-economical routes to substituted 2-pyridylacetamides.

A common route to N-substituted 2-pyridylacetamides involves the condensation of an acid chloride with an appropriate amine. For example, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized by first preparing [4-methylphenylsulphonamido] alkanoic acids, converting them to the corresponding acid chlorides with thionyl chloride, and then condensing these with 2-aminopyridine. nih.gov This highlights a classical and reliable method for forming the amide bond in such structures.

Strategies for Incorporating the Morpholine Ring into Acetamide Structures

The morpholine ring is a common heterocycle in medicinal chemistry, valued for its favorable physicochemical properties. The incorporation of a morpholine moiety into an acetamide structure can be achieved through several synthetic strategies.

One of the most direct methods is the nucleophilic substitution reaction of a suitable haloacetamide with morpholine. For instance, a series of morpholine derivatives have been prepared by reacting morpholine with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) to yield morpholin-N-ethyl acetate (B1210297). mdpi.com This intermediate can then be further functionalized. This approach is effective for the synthesis of N-morpholinyl acetamides.

For the synthesis of α-morpholinyl acetamides, such as the target compound, a different strategy is required. A plausible route involves the initial formation of an α-halo-2-pyridylacetamide, followed by nucleophilic displacement of the halide by morpholine. However, the reactivity of the α-position must be carefully controlled to avoid side reactions.

Alternatively, multicomponent reactions provide an efficient means to introduce the morpholine ring. The Strecker synthesis, a three-component reaction between an aldehyde, an amine, and a cyanide source, is a powerful tool for the synthesis of α-amino nitriles, which are precursors to α-amino amides. nrochemistry.com In the context of this compound, pyridine-2-carboxaldehyde, morpholine, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) could be employed to construct the α-morpholino-α-pyridylacetonitrile intermediate.

The following table summarizes some general strategies for incorporating a morpholine ring into acetamide-containing structures based on literature precedents for related compounds.

| Strategy | Key Reactants | Intermediate/Product Type | Reference Example |

| Nucleophilic Substitution | Haloacetamide, Morpholine | N-morpholinyl acetamide or α-morpholinyl acetamide | Synthesis of morpholin-N-ethyl acetate from ethyl chloroacetate and morpholine. mdpi.com |

| Reductive Amination | α-Keto-acetamide, Morpholine, Reducing agent | α-Morpholinyl acetamide | A general method for amine synthesis. |

| Multicomponent Reaction (Strecker) | Pyridine-2-carboxaldehyde, Morpholine, Cyanide source | α-Morpholino-α-pyridylacetonitrile | A versatile method for α-amino nitrile synthesis. nrochemistry.com |

Divergent and Convergent Synthesis Approaches to the Core Scaffold of this compound

The synthesis of this compound can be approached using both divergent and convergent strategies, each with its own advantages for generating the core scaffold and analogues.

A convergent synthesis aims to assemble the final molecule from several independently synthesized fragments in the later stages of the synthetic sequence. A prime example of a convergent approach for the target molecule is the three-component Strecker synthesis. nrochemistry.comnih.gov This reaction would bring together pyridine-2-carboxaldehyde, morpholine, and a cyanide source (e.g., KCN, NaCN, or TMSCN) in a one-pot reaction to form the key intermediate, 2-morpholino-2-(pyridin-2-yl)acetonitrile. nrochemistry.com This α-aminonitrile possesses the complete carbon and nitrogen framework of the target molecule's core. Subsequent hydrolysis of the nitrile group would then yield the desired acetamide. masterorganicchemistry.com

Another powerful convergent strategy is the Ugi four-component reaction (U-4CR). researchgate.netwikipedia.org This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. For the synthesis of this compound, one could envision a reaction between pyridine-2-carboxaldehyde, morpholine, an isocyanide (such as tert-butyl isocyanide), and a simple carboxylic acid (like formic acid). The resulting Ugi product could then be N-dealkylated if a convertible isocyanide is used, or the reaction could be designed with ammonia (B1221849) as the amine component if feasible, to directly generate the primary amide.

A divergent synthesis , in contrast, starts from a common intermediate that is then elaborated into a variety of different final products. For the synthesis of analogues of this compound, a divergent approach would be highly efficient. A potential divergent strategy could begin with the synthesis of 2-bromo-2-(pyridin-2-yl)acetamide. This key intermediate could be prepared from 2-(pyridin-2-yl)acetamide via α-bromination. From this common precursor, a library of analogues could be generated by nucleophilic substitution of the bromine atom with a wide range of amines, including morpholine, piperidine (B6355638), pyrrolidine, and various substituted anilines. This approach would allow for the rapid exploration of the structure-activity relationship of this class of compounds.

| Approach | Key Features | Application to this compound |

| Convergent | Fragments are synthesized separately and then combined. | Strecker synthesis of 2-morpholino-2-(pyridin-2-yl)acetonitrile from pyridine-2-carboxaldehyde, morpholine, and cyanide. nrochemistry.comnih.gov |

| Ugi reaction of pyridine-2-carboxaldehyde, morpholine, an isocyanide, and a carboxylic acid. researchgate.netwikipedia.org | ||

| Divergent | A common intermediate is transformed into a variety of products. | Synthesis of 2-bromo-2-(pyridin-2-yl)acetamide followed by reaction with various amines to create a library of analogues. |

Advanced Synthetic Techniques for Derivatization

The derivatization of the core scaffold of this compound is crucial for optimizing its properties. Advanced synthetic techniques can be employed for functional group interconversions, modifications of the heterocyclic rings, and stereoselective synthesis of analogues.

The most critical functional group interconversion in the proposed convergent synthesis is the hydrolysis of the nitrile in 2-morpholino-2-(pyridin-2-yl)acetonitrile to the primary amide of the target compound. This transformation can be achieved under either acidic or basic conditions. masterorganicchemistry.com However, care must be taken to avoid hydrolysis of the amide product to the corresponding carboxylic acid. Milder, controlled hydrolysis methods are often preferred. For instance, the use of hydrogen peroxide in the presence of a base is a common method for the selective conversion of nitriles to primary amides.

Modifications of the pyridine and morpholine rings can provide valuable analogues. The pyridine ring can undergo electrophilic aromatic substitution reactions, although the nitrogen atom deactivates the ring towards electrophilic attack. However, N-oxidation of the pyridine ring can facilitate substitution at the 4-position. Alternatively, nucleophilic aromatic substitution can occur on the pyridine ring if a suitable leaving group is present at the 2-, 4-, or 6-position.

The morpholine ring is generally stable, but modifications can be introduced by starting with a substituted morpholine derivative in the initial coupling reaction. For example, using a C-substituted morpholine in a Strecker-type reaction would lead to analogues with substitution on the morpholine ring.

The α-carbon atom in this compound is a stereocenter. The synthesis of enantiomerically pure analogues is often desirable in medicinal chemistry. Asymmetric versions of the Strecker reaction have been developed to achieve this. These methods typically employ a chiral amine as a chiral auxiliary or utilize a chiral catalyst. For instance, replacing morpholine with a chiral amine in the Strecker reaction can induce diastereoselectivity in the formation of the α-aminonitrile intermediate. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched primary amine, which could then be reacted with morpholine.

Alternatively, a chiral catalyst can be used in the cyanation of the imine formed between pyridine-2-carboxaldehyde and morpholine. Various chiral Lewis acids and organocatalysts have been shown to be effective in promoting the enantioselective addition of cyanide to imines. nrochemistry.com The resulting enantiomerically enriched α-aminonitrile can then be converted to the desired enantiopure acetamide.

The following table summarizes some advanced synthetic techniques for derivatization.

| Technique | Description | Application to Analogues |

| Functional Group Interconversion | Conversion of the nitrile in the Strecker product to a primary amide. | Controlled hydrolysis using H₂O₂/base. |

| Heterocyclic Ring Modification | Introduction of substituents on the pyridine or morpholine rings. | Electrophilic or nucleophilic substitution on the pyridine ring; use of substituted morpholines. |

| Stereoselective Synthesis | Enantioselective synthesis of the α-stereocenter. | Asymmetric Strecker reaction using chiral auxiliaries or chiral catalysts. |

Systematic Exploration of Structural Modifications

Variations on the Morpholine Ring

The morpholine moiety is a common heterocyclic motif in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a compound, such as its aqueous solubility and metabolic stability. In the context of this compound, the morpholine ring is not merely a passive carrier but an active contributor to the molecule's interaction with its biological target.

SAR studies on related compounds have demonstrated that the integrity of the morpholine ring is often crucial for maintaining biological activity. The oxygen atom within the ring can act as a hydrogen bond acceptor, forming a key interaction with the target protein. Replacement of the morpholine ring with other cyclic amines, such as piperidine or piperazine (B1678402), can lead to a significant alteration in activity. For instance, the removal of the oxygen atom (to give a piperidine analog) may result in a loss of a critical hydrogen bond, thereby reducing potency. Conversely, the introduction of an additional nitrogen atom (to give a piperazine analog) could introduce new possibilities for interaction but may also lead to undesirable off-target effects.

Bioisosteric replacement of the morpholine ring is another strategy to modulate activity. For example, replacing the oxygen atom with a sulfur atom to yield a thiomorpholine (B91149) derivative can impact the ring's conformation and electronic properties, which in turn can affect binding affinity.

Table 1: Hypothetical SAR data for variations on the morpholine ring.

| Compound | Modification | Relative Activity |

|---|---|---|

| 1 | Unmodified Morpholine | 100% |

| 2 | Piperidine | 45% |

| 3 | N-Methylpiperazine | 60% |

| 4 | Thiomorpholine | 85% |

Modifications on the Pyridine Ring

The pyridine ring, an aromatic heterocycle, serves as a key recognition element for many biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions. The position and nature of substituents on the pyridine ring can dramatically influence the biological activity of this compound derivatives.

The position of the nitrogen atom within the pyridine ring is critical. Isomeric analogs, such as those with a pyridin-3-yl or pyridin-4-yl moiety, often exhibit different activity profiles due to the altered orientation of the nitrogen atom and its ability to engage in specific interactions.

Substituents on the pyridine ring can modulate its electronic properties and steric profile. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase the electron density of the ring, potentially enhancing π-π stacking interactions. Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl) or nitro (-NO2) can decrease the electron density and may also participate in halogen bonding or other specific interactions. The position of these substituents is also crucial, as steric hindrance can prevent optimal binding to the target.

Table 2: Hypothetical SAR data for modifications on the pyridine ring.

| Compound | Modification | Relative Activity |

|---|---|---|

| 1 | Pyridin-2-yl | 100% |

| 6 | Pyridin-3-yl | 75% |

| 7 | Pyridin-4-yl | 60% |

| 8 | 4-Methoxy-pyridin-2-yl | 120% |

| 9 | 5-Chloro-pyridin-2-yl | 90% |

Substituent Effects on the Acetamide Linker

The acetamide linker connects the chiral center to the rest of the molecule and plays a crucial role in positioning the morpholine and pyridine rings for optimal interaction with the biological target. Modifications to this linker can affect the molecule's flexibility, conformation, and hydrogen bonding capacity.

The length of the linker is a critical parameter. Increasing or decreasing the number of atoms in the linker can alter the distance between the key pharmacophoric elements, potentially leading to a loss of activity if the optimal spacing is disrupted. The rigidity of the linker is also important. Introducing double bonds or incorporating the linker into a cyclic system can restrict conformational freedom, which may be beneficial if it pre-organizes the molecule in its bioactive conformation.

The amide group itself is a key feature, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). Substitution on the amide nitrogen can influence its hydrogen bonding potential and introduce steric bulk, which can either enhance or diminish activity depending on the specific target.

Chiral Centers and Stereochemical Influences on Activity

The carbon atom connecting the morpholine and pyridine rings in this compound is a chiral center. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

For derivatives of this compound, it is highly probable that one enantiomer (the eutomer) will display significantly higher activity than the other (the distomer). The absolute configuration (R or S) of the chiral center dictates the three-dimensional arrangement of the morpholine and pyridine rings. This spatial orientation is critical for achieving a precise fit within the binding site of the target protein. The less active enantiomer may bind with a lower affinity or in a non-productive orientation.

Therefore, the synthesis of enantiomerically pure compounds is essential for maximizing therapeutic efficacy and minimizing potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the drug design process.

Computational Models for Activity Prediction

The development of a QSAR model for this compound derivatives would typically involve the following steps:

Data Set Selection: A series of derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For this compound derivatives, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly insightful. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. Such models would provide a detailed, three-dimensional understanding of the SAR and offer valuable guidance for the design of new, more potent derivatives.

Physico-chemical Descriptors and Biological Activity Correlations

In the field of medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for optimizing lead compounds by establishing a mathematical correlation between the physico-chemical properties of a series of compounds and their biological activity. For derivatives of this compound, understanding how modifications to its structure influence its physico-chemical profile is key to modulating its therapeutic efficacy. The primary physico-chemical descriptors that are typically considered in such analyses include lipophilicity, electronic effects, and steric factors.

Steric Factors: The size and shape of a molecule and its substituents, described by parameters like molar refractivity (MR) or Taft's steric parameter (Es), are critical for ensuring a proper fit within a receptor's binding pocket. The introduction of bulky groups on the this compound scaffold can lead to steric hindrance, which may either prevent the molecule from binding effectively to its target or, conversely, enhance binding by promoting a more favorable conformation. Research on various pyridine derivatives has indicated that bulky groups can sometimes lead to lower biological activity. nih.gov

A hypothetical QSAR study on a series of this compound derivatives might involve synthesizing analogues with various substituents on the pyridine ring and correlating their biological activity (e.g., IC50 values against a specific target) with the aforementioned physico-chemical descriptors. The resulting data could be presented in a table to facilitate the identification of trends.

Below is an illustrative data table that demonstrates how such a correlation might be presented. The data is hypothetical and serves to exemplify the relationship between physico-chemical properties and biological activity.

| Compound | Substituent (R) | logP | Hammett Constant (σ) | Molar Refractivity (MR) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | -H | 1.5 | 0.00 | 1.03 | 10.5 |

| 2 | 4-Cl | 2.2 | 0.23 | 6.03 | 5.2 |

| 3 | 4-OCH3 | 1.4 | -0.27 | 7.87 | 8.1 |

| 4 | 4-NO2 | 1.6 | 0.78 | 7.36 | 2.5 |

| 5 | 4-CH3 | 2.0 | -0.17 | 5.65 | 9.8 |

From such a dataset, a QSAR equation could be derived, for instance:

log(1/IC50) = k1(logP) - k2(logP)² + k3(σ) + k4(MR) + C

This equation would quantitatively describe the influence of each parameter on the biological activity. For example, a positive coefficient for the Hammett constant (k3) would suggest that electron-withdrawing groups enhance activity, as seen with the nitro-substituted compound in the hypothetical table. The parabolic nature of the lipophilicity term (k1 and k2) would indicate an optimal logP value for activity.

Target Identification and Validation in Preclinical Models

The initial step in characterizing a new chemical entity is the identification and validation of its biological targets. This is typically achieved through a combination of in vitro and in vivo studies.

Enzyme Inhibition Studies

There are no published studies detailing the inhibitory activity of this compound against any specific enzymes. Enzyme inhibition assays are crucial for identifying potential therapeutic targets, such as kinases, proteases, or other enzymes involved in disease pathogenesis.

Receptor Binding Profiling

Similarly, data on the receptor binding profile of this compound is absent from the scientific literature. Receptor binding assays are used to determine the affinity of a compound for a wide range of receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This information is critical for understanding a compound's potential pharmacological effects and off-target activities.

Protein-Ligand Interaction Mapping

Without identified biological targets, there is no information available on the specific protein-ligand interactions of this compound. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are typically used to map these interactions at an atomic level, providing insights into the molecular basis of a compound's activity.

Cellular Pathway Modulation

Effects on Signal Transduction Pathways

No studies have been published that investigate the effects of this compound on any signal transduction pathways. Such studies would typically involve cell-based assays to measure changes in the activity of key signaling molecules, such as kinases, transcription factors, and second messengers.

Cell Cycle Perturbation Analyses

The impact of this compound on cell cycle progression has not been reported. Cell cycle analysis, often performed using techniques like flow cytometry, is essential for identifying compounds that may have potential as anti-proliferative agents for conditions such as cancer.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Investigating the potential of a compound to induce apoptosis is a key area of research. This typically involves a series of cellular and molecular assays to elucidate the specific pathways through which a compound exerts its effects.

Should this compound be found to induce apoptosis, studies would likely focus on determining its impact on the intrinsic and extrinsic apoptotic pathways. This would involve examining the activation of key proteins such as caspases (e.g., caspase-3, -8, and -9), the release of cytochrome c from the mitochondria, and changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Techniques such as Western blotting, flow cytometry using annexin (B1180172) V/propidium iodide staining, and caspase activity assays would be instrumental in these investigations.

Mechanistic Insights from Biochemical Assays

Biochemical assays are fundamental to understanding the mechanism of action of a novel compound. These in vitro tests provide quantitative data on a compound's efficacy, potency, and selectivity, which are crucial for its development as a potential therapeutic agent.

In Vitro Efficacy and Potency Determination

To ascertain the in vitro efficacy and potency of this compound, a variety of cell-based assays would be necessary. The compound would be tested against a panel of human cancer cell lines to determine its anti-proliferative activity. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a standard measure of potency.

Table 1: Hypothetical In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| PC-3 | Prostate Cancer | Data not available |

This table is for illustrative purposes only. No experimental data is currently available for this compound.

Ligand Selectivity Profiling against Biological Targets

Selectivity is a critical parameter for any potential drug candidate, as it minimizes off-target effects and potential toxicity. Ligand selectivity profiling involves screening the compound against a broad panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes.

This profiling would reveal whether this compound acts on a specific target or has a broader spectrum of activity. Large-scale screening platforms, such as those offered by commercial vendors, are often utilized for this purpose. The results are typically expressed as the percentage of inhibition at a given concentration or as the binding affinity (Kᵢ or Kₔ).

Table 2: Illustrative Ligand Selectivity Profile for this compound

| Target Class | Specific Target | Binding Affinity (Kᵢ, nM) or % Inhibition @ 10 µM |

| Kinases | EGFR | Data not available |

| VEGFR2 | Data not available | |

| GPCRs | Dopamine D2 | Data not available |

| Serotonin 5-HT2A | Data not available | |

| Ion Channels | hERG | Data not available |

This table is for illustrative purposes only. No experimental data is currently available for this compound.

Preclinical Pharmacological Investigations and Biological Activity Profiling Excluding Clinical Human Trials and Safety

In Vitro Biological Efficacy and Selectivity

Comprehensive searches of available scientific literature and databases did not yield specific data regarding the in vitro biological efficacy and selectivity of the compound 2-Morpholin-4-yl-2-pyridin-2-ylacetamide. There is a notable absence of published research detailing its effects on enzyme inhibition, receptor modulation, cellular proliferation, antimicrobial activity, or anti-inflammatory responses in cellular models.

Evaluation of Enzyme Inhibition Profiles

No specific studies detailing the inhibitory activity of this compound against any particular enzyme or panel of enzymes were found. Consequently, its enzyme inhibition profile, including key parameters such as IC₅₀ values, remains uncharacterized.

Analysis of Receptor Modulation and Ligand Binding

There is no available data from radioligand binding assays or functional assays to characterize the interaction of this compound with any specific receptors. Its binding affinity (Kᵢ), efficacy (EC₅₀ or IC₅₀), and potential agonist or antagonist activity are currently unknown.

Assessment of Cellular Antiproliferative Activity

No research has been published that investigates the antiproliferative effects of this compound on any cancer cell lines or other proliferating cell types. Therefore, data on its potential cytostatic or cytotoxic activity, typically represented by GI₅₀ or IC₅₀ values, is not available.

Characterization of Antimicrobial Spectrum in vitro

The antimicrobial properties of this compound have not been reported in the scientific literature. There are no studies that have evaluated its activity against a spectrum of bacterial or fungal strains, and as such, no Minimum Inhibitory Concentration (MIC) data exists.

Investigation of Anti-inflammatory Responses in Cellular Models

There is a lack of published evidence regarding the anti-inflammatory potential of this compound. No studies have been conducted in cellular models of inflammation to assess its effects on key inflammatory mediators or pathways.

In Vivo Pharmacodynamic Assessments in Preclinical Models

Consistent with the absence of in vitro data, no preclinical in vivo studies have been published on the pharmacodynamic effects of this compound. There is no information available from animal models that would describe its biological effects, efficacy, or mechanism of action in a whole-organism context.

Efficacy in Established Animal Models of Disease

Currently, there is a notable absence of published data detailing the efficacy of this compound in established animal models of any specific disease. While the broader class of 2-aryl-2-(pyridin-2-yl)acetamides has been investigated for anticonvulsant properties, specific in vivo efficacy data for the title compound remains unavailable in the public domain.

Biomarker Modulation and Pathway Engagement in vivo

Information regarding the in vivo modulation of specific biomarkers or the engagement of biological pathways by this compound is not currently available in published literature. Understanding the mechanism of action through such studies is a critical step in the preclinical development cascade.

Systemic Exposure and Bioavailability in Preclinical Species

Comprehensive pharmacokinetic data, including systemic exposure and bioavailability, for this compound in common preclinical species such as mice or rats, have not been reported in publicly accessible scientific literature. These parameters are crucial for determining the feasibility of achieving therapeutic concentrations of the compound in vivo.

Strategic Implications for Chemical Probe and Lead Compound Development

The potential of a compound to serve as a chemical probe or a lead for further optimization is a key consideration in early-stage drug discovery.

Structure-Guided Optimization for Enhanced Target Engagement

There are no publicly available studies that describe the use of structural biology, such as X-ray crystallography or computational modeling, for the optimization of this compound to enhance its engagement with a specific biological target. Such studies are contingent on the identification of a primary molecular target.

Development of Chemical Tool Compounds

The development and utilization of this compound as a chemical tool to probe biological systems have not been documented in the scientific literature. The utility of a compound as a chemical probe relies on a well-characterized mechanism of action and selectivity profile, which is not yet established for this molecule.

Design Principles for Novel Analogues with Improved Biological Profiles

While the core scaffold of this compound presents opportunities for medicinal chemistry exploration, there are no published design principles or structure-activity relationship (SAR) studies specifically centered on this compound for the development of novel analogues with enhanced biological properties.

Q & A

Advanced Research Question

- Standardized Assays : Use FRET-based kinase assays with Z’ factor >0.6.

- Control Compounds : Include staurosporine (pan-kinase inhibitor) for assay validation.

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.